Norclomipramine

Description

RN given refers to parent cpd

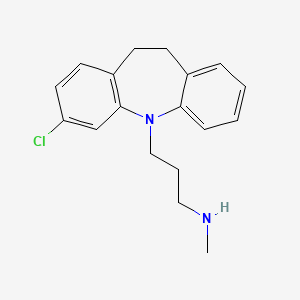

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIXQGUBUKFLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952663 | |

| Record name | Norclomipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-48-0 | |

| Record name | Norclomipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylclomipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norclomipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-{5-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLCLOMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DN47PPQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | desmethylclomipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Norclomipramine's Mechanism of Action on Norepinephrine Transporters: A Technical Guide

Core Tenet: Norclomipramine as a Potent and Selective Norepinephrine (B1679862) Reuptake Inhibitor

This compound, the principal active metabolite of the tricyclic antidepressant clomipramine (B1669221), exerts its therapeutic effects primarily through the potent and selective inhibition of the norepinephrine transporter (NET).[1][2] This action impedes the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing its extracellular concentration and enhancing noradrenergic neurotransmission. This guide provides an in-depth analysis of this compound's interaction with the norepinephrine transporter, detailing its binding affinity, the experimental protocols used for its characterization, and the subsequent signaling pathways involved.

This compound's engagement with the norepinephrine transporter is characterized by high-affinity binding and potent inhibition of norepinephrine uptake. While its parent compound, clomipramine, displays a preference for the serotonin (B10506) transporter (SERT), this compound exhibits a marked selectivity for the norepinephrine transporter.[1] This pharmacological profile underscores its significant contribution to the overall therapeutic efficacy of clomipramine, particularly in conditions where noradrenergic pathways are implicated.

Quantitative Analysis of this compound's Interaction with Monoamine Transporters

The following tables summarize the quantitative data on the binding affinity (Ki) and in vivo potency (Kd) of this compound and its parent compound, clomipramine, at the human norepinephrine transporter (NET) and serotonin transporter (SERT). This data highlights the distinct selectivity profiles of the two compounds.

Table 1: In Vitro Binding Affinity (Ki) of this compound and Clomipramine at Human Monoamine Transporters

| Compound | Transporter | Ki (nM) |

| This compound (Desmethylclomipramine) | NET | 0.32 |

| SERT | 31.6 | |

| Clomipramine | NET | 54 |

| SERT | 0.14 |

Data sourced from in vitro radioligand binding assays.[1]

Table 2: In Vivo Norepinephrine Transporter (NET) Occupancy of this compound and Clomipramine in Non-Human Primates

| Compound | Parameter | Value |

| This compound (Desmethylclomipramine) | Kd for 50% NET occupancy (plasma concentration) | 4.4 ng/ml |

| Dose for 50% NET occupancy | 0.11 mg/kg | |

| Clomipramine | Kd for 50% NET occupancy (plasma concentration) | 24.5 ng/ml |

| Dose for 50% NET occupancy | 0.44 mg/kg |

Data obtained from positron emission tomography (PET) studies.[3][4][5]

Experimental Protocols

The determination of this compound's binding affinity and functional inhibition of the norepinephrine transporter relies on established in vitro assays. The two primary methodologies are radioligand binding assays and norepinephrine uptake assays.

Radioligand Binding Assay for Norepinephrine Transporter

This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a specific radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the human norepinephrine transporter (hNET).

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing hNET (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).

-

Test Compound: this compound hydrochloride.

-

Reference Compound: Desipramine hydrochloride (a well-characterized NET inhibitor).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing hNET to confluency.

-

Harvest cells and centrifuge to obtain a cell pellet.

-

Wash the pellet with ice-cold Assay Buffer.

-

Homogenize the cells and centrifuge at high speed (e.g., 40,000 x g) to isolate the membrane fraction.

-

Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

Prepare serial dilutions of this compound and desipramine.

-

In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess desipramine), and competitive binding (radioligand + varying concentrations of this compound).

-

Add a fixed concentration of [³H]Nisoxetine (typically near its Kd value, e.g., 1-3 nM) to all wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold Wash Buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Norepinephrine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for norepinephrine uptake.

Materials:

-

Brain Tissue: From a suitable animal model (e.g., rat cortex).

-

Radiolabeled Substrate: [³H]Norepinephrine.

-

Test Compound: this compound hydrochloride.

-

Reference Inhibitor: Desipramine hydrochloride.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

-

Lysis Buffer: 0.1 M NaOH or 1% SDS.

-

Scintillation Cocktail.

-

Equipment for synaptosome preparation (homogenizer, centrifuges) and liquid scintillation counting.

Methodology:

-

Synaptosome Preparation:

-

Dissect the brain region of interest (e.g., cerebral cortex) in ice-cold buffer.

-

Homogenize the tissue in a sucrose-containing buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

Resuspend the synaptosomes in the uptake buffer and determine the protein concentration.

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]Norepinephrine.

-

Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration or by adding ice-cold buffer followed by centrifugation.

-

-

Quantification:

-

Wash the synaptosomes with ice-cold buffer to remove external radiolabel.

-

Lyse the synaptosomes and measure the trapped radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Define non-specific uptake as the radioactivity taken up in the presence of a high concentration of desipramine.

-

Calculate the specific uptake by subtracting non-specific uptake from total uptake.

-

Determine the percentage inhibition of specific uptake at each this compound concentration.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

-

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct blockade of the norepinephrine transporter. This leads to an accumulation of norepinephrine in the synaptic cleft, which then activates postsynaptic and presynaptic adrenergic receptors. The downstream signaling cascades are therefore a consequence of enhanced adrenergic receptor activation.

Adrenergic receptors are G-protein coupled receptors (GPCRs) and are broadly classified into α and β subtypes, each with further divisions. The specific signaling pathways activated depend on the receptor subtype and the cell type in which it is expressed.

-

α1-Adrenergic Receptors: These receptors couple to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

β-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of PKA. PKA then phosphorylates various downstream targets, leading to diverse cellular responses.

The net effect of this compound's action on the norepinephrine transporter is an amplification of these signaling pathways in tissues and brain regions innervated by noradrenergic neurons.

References

- 1. Clomipramine - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psychotropical.com [psychotropical.com]

An In-depth Technical Guide to the Pharmacological Profile of N-desmethylclomipramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethylclomipramine (Norclomipramine) is the principal and pharmacologically active metabolite of clomipramine (B1669221), a tricyclic antidepressant (TCA) widely used in the treatment of major depressive disorder and obsessive-compulsive disorder (OCD).[1][2][3] This document provides a comprehensive technical overview of the pharmacological profile of N-desmethylclomipramine, synthesizing data on its receptor binding affinities, neurotransmitter transporter inhibition, and pharmacokinetic properties. Detailed experimental protocols for key assays and visual representations of metabolic and signaling pathways are included to support advanced research and drug development efforts. The data presented herein underscore the significant contribution of N-desmethylclomipramine to the therapeutic efficacy of its parent compound, primarily through its potent effects on the norepinephrine (B1679862) transporter.

Pharmacodynamics: Receptor and Transporter Interactions

N-desmethylclomipramine's mechanism of action is centered on its potent interaction with monoamine transporters, with a distinct profile compared to its parent compound, clomipramine. It also exhibits activity at various neurotransmitter receptors, which contributes to its overall pharmacological effect and side-effect profile.

Monoamine Transporter Inhibition

N-desmethylclomipramine is a potent inhibitor of the norepinephrine transporter (NET) and, to a lesser extent, the dopamine (B1211576) transporter (DAT), while being less potent at the serotonin (B10506) transporter (SERT) compared to clomipramine.[4] This profile shifts the pharmacological activity of clomipramine treatment towards a more balanced serotonin-norepinephrine reuptake inhibition, with N-desmethylclomipramine driving the noradrenergic component.[5][6] In positron emission tomography (PET) studies in non-human primates, N-desmethylclomipramine demonstrated high-affinity NET occupancy in vivo.[7] The dose at which 50% of NET was occupied (ED50) was found to be 0.11 mg/kg, corresponding to a plasma concentration of 4.4 ng/ml.[7]

Table 1: Monoamine Transporter Binding and Inhibition Profile

| Target | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Norepinephrine Transporter (NET) | Human | In vivo PET | - | 4.4 ng/mL (ED50) | [7] |

| Serotonin Transporter (SERT) | Human | Binding | 31.6 | - | [5] |

| Dopamine Transporter (DAT) | - | Functional | More potent than clomipramine | - | [4] |

Note: Quantitative data for DAT affinity is limited in publicly accessible literature, though it is consistently reported as being more potent than clomipramine.

Neurotransmitter Receptor Binding Profile

Like many TCAs, N-desmethylclomipramine interacts with several other receptor systems. It possesses anticholinergic activity by antagonizing muscarinic receptors, although to a lesser extent than clomipramine.[4] Its affinity for histaminergic and adrenergic receptors is generally lower than that of the parent compound, which may contribute to a slightly more tolerable side-effect profile.

Table 2: Receptor Binding Affinities

| Target | Species | Ki (nM) | Reference |

| Muscarinic Acetylcholine Receptors | - | Lower affinity than clomipramine | [4] |

| Histamine H1 Receptor | - | Data not specified | |

| α1-Adrenergic Receptor | - | Data not specified |

Note: Specific Ki values for receptor binding are not consistently available in the literature, but the qualitative relationship to clomipramine is established.

Key Signaling Pathways

The primary therapeutic action of N-desmethylclomipramine is derived from its blockade of the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission. This is a critical component of the antidepressant and anti-OCD effects of clomipramine treatment.

Caption: Inhibition of the Norepinephrine Transporter (NET) by N-desmethylclomipramine.

Pharmacokinetics

N-desmethylclomipramine is formed in the liver through the metabolism of clomipramine. Its pharmacokinetic properties, particularly its long half-life, ensure sustained pharmacological activity.

Metabolism and Elimination

Clomipramine is primarily N-demethylated to N-desmethylclomipramine by cytochrome P450 enzymes, principally CYP2C19, with minor contributions from CYP3A4 and CYP1A2.[8][9] Subsequently, both clomipramine and its desmethyl metabolite are hydroxylated by CYP2D6 into inactive forms that are then conjugated and excreted.[8][9] Due to this metabolic pathway, genetic variations in CYP2C19 and CYP2D6 can significantly impact the plasma concentrations of both the parent drug and the metabolite.

Caption: Metabolic pathway of clomipramine to N-desmethylclomipramine and subsequent inactivation.

Pharmacokinetic Parameters

N-desmethylclomipramine generally exhibits a longer elimination half-life than its parent compound and often circulates at higher plasma concentrations during chronic treatment.[4][10]

Table 3: Key Pharmacokinetic Parameters

| Parameter | Value | Species | Notes | Reference |

| Elimination Half-life (t1/2) | 54 - 77 hours | Human | Significantly longer than clomipramine (19-37 hours). | [10] |

| Time to Peak Plasma (Tmax) | 12.8 hours | Cat | Following a single oral dose of clomipramine. | [11] |

| Steady-State Plasma Conc. | 379.0 ± 160.6 ng/mL | Human | In OCD patients on chronic clomipramine therapy. | [12] |

| Metabolism | Hepatic | Human | Primarily via CYP2C19 (formation) and CYP2D6 (elimination). | [8] |

Experimental Protocols

The characterization of N-desmethylclomipramine's pharmacological profile relies on standardized in vitro assays. The following sections detail the methodologies for two fundamental experimental procedures.

Radioligand Binding Assay for Transporter/Receptor Affinity

This protocol outlines the procedure for a competition (inhibition) assay to determine the binding affinity (Ki) of N-desmethylclomipramine for a specific target, such as the norepinephrine transporter (NET).

Objective: To quantify the affinity of a test compound (N-desmethylclomipramine) for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand.[13]

Materials:

-

Membrane Preparation: Cell membranes expressing the target of interest (e.g., human NET).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target (e.g., [³H]-Nisoxetine for NET).[14]

-

Test Compound: N-desmethylclomipramine hydrochloride.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM Desipramine for NET).[14]

-

Assay Buffer: Buffer optimized for the specific target binding (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[15]

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Compound Dilution: Prepare a serial dilution of N-desmethylclomipramine in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).[14]

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding (NSB): Membrane preparation + radioligand + non-specific binding control.[14]

-

Competition: Membrane preparation + radioligand + each dilution of N-desmethylclomipramine.

-

-

Incubation: Add the membrane preparation, appropriate unlabeled compound (buffer, NSB control, or test compound), and finally the radioligand to each well. Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[14][15]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.[15]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of N-desmethylclomipramine.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of N-desmethylclomipramine that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Fluorescence-Based Neurotransmitter Uptake Assay

This protocol describes a modern, homogeneous (no-wash) assay to functionally measure the inhibition of monoamine transporters.[16][17]

Objective: To determine the potency (IC₅₀) of N-desmethylclomipramine in blocking the reuptake of a fluorescent substrate that mimics natural neurotransmitters (serotonin, norepinephrine, or dopamine).[18]

Materials:

-

Cell Line: A stable cell line overexpressing the transporter of interest (e.g., HEK293-hNET).

-

Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye.[17][19]

-

Test Compound: N-desmethylclomipramine hydrochloride.

-

Control Inhibitor: A known potent inhibitor for the transporter (e.g., Desipramine for NET).

-

Assay Plate: Black, clear-bottom 96- or 384-well microplates.

-

Fluorescence Plate Reader: Capable of bottom-read kinetic or endpoint measurements.

Procedure:

-

Cell Plating: Seed the cells into the microplate at an optimized density and allow them to form a confluent monolayer overnight.[18]

-

Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of N-desmethylclomipramine (or control inhibitor/vehicle) to the wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C to allow the compound to interact with the transporters.[16]

-

Substrate Addition: Add the fluorescent substrate/masking dye solution provided in the kit to all wells. The masking dye quenches the fluorescence of the extracellular substrate, so only internalized substrate generates a signal.[17]

-

Fluorescence Reading: Immediately place the plate in the fluorescence plate reader.

-

Kinetic Mode: Measure the fluorescence intensity in each well every 1-2 minutes for a period of 30-60 minutes to monitor the rate of uptake.

-

Endpoint Mode: Incubate for a fixed time (e.g., 30 minutes) and then read the final fluorescence intensity.

-

-

Data Analysis:

-

For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).

-

Plot the rate of uptake (or endpoint fluorescence) against the log concentration of N-desmethylclomipramine.

-

Use non-linear regression to fit the data to a dose-response curve and determine the IC₅₀ value.

-

Caption: Workflow for a fluorescence-based neurotransmitter uptake inhibition assay.

Conclusion

N-desmethylclomipramine is a critical pharmacologically active metabolite that significantly shapes the therapeutic profile of clomipramine. Its defining characteristic is its potent and preferential inhibition of the norepinephrine transporter, which complements the potent serotonergic activity of the parent compound. This dual action on both serotonin and norepinephrine pathways is thought to enhance overall antidepressant efficacy.[2] A comprehensive understanding of its distinct pharmacodynamic and pharmacokinetic properties, facilitated by the robust experimental protocols detailed herein, is essential for optimizing clinical applications, interpreting patient responses, and guiding the development of novel therapeutics targeting monoaminergic systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Clomipramine Hydrochloride? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clomipramine - Wikipedia [en.wikipedia.org]

- 6. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. g-standaard.nl [g-standaard.nl]

- 9. openriver.winona.edu [openriver.winona.edu]

- 10. Clomipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of clomipramine and desmethylclomipramine after single-dose intravenous and oral administrations in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The relationship of plasma clomipramine and N-desmethylclomipramine to response in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. moleculardevices.com [moleculardevices.com]

- 18. moleculardevices.com [moleculardevices.com]

- 19. pdf.medicalexpo.com [pdf.medicalexpo.com]

The Dichotomous Role of Norclomipramine in the Therapeutic Action of Clomipramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomipramine (B1669221), a tricyclic antidepressant, has long been a cornerstone in the treatment of Obsessive-Compulsive Disorder (OCD) and major depressive disorder. Its therapeutic efficacy is not solely attributable to the parent compound but is significantly influenced by its primary active metabolite, norclomipramine. This technical guide provides an in-depth exploration of the distinct and complementary roles of clomipramine and this compound. Through a comprehensive review of their pharmacodynamics, pharmacokinetics, and clinical implications, we delineate the contribution of each molecule to the overall therapeutic effect. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Clomipramine is a tricyclic antidepressant renowned for its potent anti-obsessional and antidepressant properties. Following administration, clomipramine undergoes extensive metabolism in the liver, primarily through demethylation, to form its major active metabolite, this compound.[1] While clomipramine is a potent serotonin (B10506) reuptake inhibitor, this compound exhibits a strong affinity for the norepinephrine (B1679862) transporter.[2] This dual mechanism of action, resulting from the combined effects of the parent drug and its metabolite, is believed to be central to clomipramine's broad spectrum of therapeutic activity. Understanding the individual contributions of clomipramine and this compound is crucial for optimizing treatment strategies, predicting patient response, and developing novel therapeutics with improved efficacy and side-effect profiles.

Pharmacodynamics: A Tale of Two Transporters

The distinct pharmacological profiles of clomipramine and this compound are central to their combined therapeutic effect. Clomipramine is a potent inhibitor of the serotonin transporter (SERT), while this compound is a highly potent inhibitor of the norepinephrine transporter (NET). This complementary action results in a broad enhancement of both serotonergic and noradrenergic neurotransmission.

Monoamine Transporter Binding Affinities

The binding affinities (Ki) of clomipramine and this compound for the serotonin and norepinephrine transporters have been quantified in numerous in vitro studies. The lower the Ki value, the higher the binding affinity.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Primary Selectivity |

| Clomipramine | ~0.14 - 1.0 | ~54 - 200 | >1000 | SERT |

| This compound | ~31.6 | ~0.32 - 4.0 | >1000 | NET |

Note: Ki values can vary between studies due to different experimental conditions. The data presented is a compiled range from multiple sources.

Signaling Pathways

The inhibition of SERT and NET by clomipramine and this compound, respectively, leads to an accumulation of serotonin and norepinephrine in the synaptic cleft. This enhanced availability of neurotransmitters results in increased activation of postsynaptic receptors, triggering a cascade of intracellular signaling events believed to underlie the therapeutic effects.

Caption: Serotonin and Norepinephrine Synaptic Signaling Pathway.

Pharmacokinetics: From Parent Drug to Active Metabolite

The clinical effects of clomipramine are intrinsically linked to its pharmacokinetic profile, particularly its metabolism to this compound.

Metabolism

Clomipramine is extensively metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The demethylation of clomipramine to this compound is mainly catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP3A4. Both clomipramine and this compound are further hydroxylated by CYP2D6 to less active metabolites.[3][4]

Caption: Clomipramine Metabolic Pathway.

Pharmacokinetic Parameters

The pharmacokinetic parameters of clomipramine and this compound exhibit significant interindividual variability, influenced by factors such as genetic polymorphisms in CYP enzymes.

| Parameter | Clomipramine | This compound |

| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | 1.4-8.8 hours[1] |

| Elimination Half-life (t1/2) | 19-37 hours | 54-77 hours[5] |

| Plasma Protein Binding | ~97% | High |

| Typical Plasma Concentration Ratio (this compound:Clomipramine) | - | 1:2 to 1:2.5[5] |

Pharmacogenetics

Genetic variations in CYP2D6 and CYP2C19 can significantly impact the plasma concentrations of clomipramine and this compound, affecting both efficacy and tolerability.[3][4]

-

CYP2D6 Poor Metabolizers: Experience reduced hydroxylation, leading to the accumulation of both clomipramine and this compound, increasing the risk of side effects.

-

CYP2D6 Ultrarapid Metabolizers: Exhibit increased hydroxylation, resulting in lower plasma concentrations and potentially reduced efficacy.

-

CYP2C19 Poor Metabolizers: Have decreased demethylation of clomipramine, leading to higher clomipramine and lower this compound levels.

-

CYP2C19 Ultrarapid Metabolizers: Show increased demethylation, resulting in lower clomipramine and higher this compound concentrations.

Clinical Implications: Differentiating Therapeutic Contributions

The distinct pharmacodynamic profiles of clomipramine and this compound suggest that they may contribute differently to the overall therapeutic effect. It is hypothesized that the potent serotonergic action of clomipramine is primarily responsible for its anti-obsessional effects, while the noradrenergic activity of this compound contributes significantly to its antidepressant effects.

Correlation of Plasma Levels with Clinical Response in OCD

Several studies have investigated the relationship between the plasma concentrations of clomipramine and this compound and the clinical response in patients with OCD. The findings have been somewhat inconsistent, but some studies suggest a correlation between higher clomipramine levels and better anti-obsessional outcomes.[6][7][8]

| Study Finding | Clomipramine Plasma Level | This compound Plasma Level | This compound/Clomipramine Ratio |

| Improved Anti-obsessional Response | Higher levels associated with better outcome[6][7] | No significant correlation[6][7] | Lower ratio associated with better outcome[7] |

| Improved Depressive Symptoms | No significant correlation[8] | Higher levels may correlate with antidepressant effect[8] | - |

| Therapeutic Window | 100-250 ng/mL[9] | 230-550 ng/mL[9] | - |

| Combined Therapeutic Range | - | 230-450 ng/mL (sum of clomipramine and this compound)[10] | - |

Experimental Protocols

Radioligand Binding Assay for SERT and NET Affinity

This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound for the serotonin and norepinephrine transporters.

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human SERT or NET.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).[11]

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (clomipramine or this compound).

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

-

Incubate the plate at a specific temperature for a set time to reach equilibrium.[11]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a liquid scintillation counter.[11]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Double-Blind, Placebo-Controlled Clinical Trial for OCD

This protocol describes a typical design for a clinical trial to evaluate the efficacy of clomipramine in OCD.

Detailed Methodology:

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[13][14]

-

Participants: Adult outpatients meeting DSM criteria for OCD with a specified minimum severity on a standardized rating scale (e.g., Yale-Brown Obsessive Compulsive Scale - Y-BOCS).

-

Procedure:

-

Washout Period: A single-blind placebo run-in period to exclude placebo responders.[13]

-

Randomization: Eligible participants are randomly assigned to receive either clomipramine or a matching placebo.

-

Dosing: Clomipramine is initiated at a low dose (e.g., 25 mg/day) and titrated up to a target therapeutic dose (e.g., 150-250 mg/day) over several weeks, based on efficacy and tolerability.[14]

-

Assessments: Efficacy is assessed at baseline and at regular intervals throughout the trial using validated scales such as the Y-BOCS and the Clinical Global Impression (CGI) scale. Safety and tolerability are monitored through adverse event reporting and laboratory tests.

-

-

Data Analysis: The primary efficacy endpoint is the change in Y-BOCS score from baseline to the end of the treatment period. Statistical analysis is performed to compare the change in the clomipramine group to the placebo group.

Quantification of Clomipramine and this compound in Plasma by HPLC-MS/MS

This protocol outlines a method for the simultaneous quantification of clomipramine and its metabolite in plasma samples.

Detailed Methodology:

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., deuterated clomipramine).

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Alternatively, use solid-phase extraction for sample clean-up and concentration.[15][16]

-

Centrifuge the sample and transfer the supernatant for analysis.

-

-

Chromatographic Separation:

-

Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.

-

Use a suitable column (e.g., C18) and mobile phase to separate clomipramine and this compound from other plasma components.[15]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS).

-

Use electrospray ionization (ESI) in positive mode.

-

Monitor specific precursor-to-product ion transitions for clomipramine, this compound, and the internal standard for quantification.[15]

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of clomipramine and this compound in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Conclusion

The therapeutic effects of clomipramine are a result of the combined and distinct actions of the parent drug and its active metabolite, this compound. Clomipramine's potent serotonin reuptake inhibition is likely the primary driver of its anti-obsessional efficacy, while this compound's strong norepinephrine reuptake inhibition contributes significantly to its antidepressant properties. This intricate interplay highlights the importance of considering both compounds when evaluating the clinical response to clomipramine. Future research should continue to explore the precise contributions of each molecule to the therapeutic and adverse effects of clomipramine, with a focus on how pharmacogenetic variations influence this balance. A deeper understanding of this dual-action mechanism can inform the development of more targeted and effective treatments for obsessive-compulsive and depressive disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. The effect of CYP2C19 and CYP2D6 genotypes on the metabolism of clomipramine in Japanese psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugsandgenes.com [drugsandgenes.com]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. Clomipramine in Obsessive‐Compulsive Disorder: Clinical Response and Plasma Levels | Semantic Scholar [semanticscholar.org]

- 7. The relationship of plasma clomipramine and N-desmethylclomipramine to response in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clomipramine: plasma levels, side effects and outcome in obsessive-compulsive neurosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clomipramine and exposure for compulsive rituals: II. Plasma levels, side effects and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clomipramine and this compound | MLabs [mlabs.umich.edu]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. journals.healio.com [journals.healio.com]

- 14. psychiatryonline.org [psychiatryonline.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Comparative Analysis of Serotonin Transporter Affinity: Clomipramine vs. Norclomipramine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the binding affinities of the tricyclic antidepressant clomipramine (B1669221) and its primary active metabolite, norclomipramine, for the human serotonin (B10506) transporter (SERT). A comprehensive understanding of these interactions is critical for elucidating the pharmacological profile of clomipramine and for the development of novel therapeutics targeting the serotonergic system. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and processes to facilitate a thorough understanding of the subject matter.

Core Findings: Differential Affinity at the Serotonin Transporter

Clomipramine is a potent inhibitor of the serotonin transporter, exhibiting high affinity for this target. In contrast, its N-demethylated metabolite, this compound, displays a significantly reduced affinity for SERT. This marked difference in binding potency underscores the distinct pharmacological roles of the parent drug and its metabolite. While clomipramine's primary action is the potent inhibition of serotonin reuptake, this compound is a more potent inhibitor of the norepinephrine (B1679862) transporter (NET).[1]

Data Presentation: Quantitative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of clomipramine and this compound for the human serotonin transporter (SERT). The data has been compiled from publicly available pharmacological databases and peer-reviewed literature. A lower Ki value is indicative of a higher binding affinity.

| Compound | Transporter | Ki (nM) | Reference |

| Clomipramine | Human SERT | 0.14 | [2][3] |

| This compound (Desmethylclomipramine) | Human SERT | 31.6 | [4] |

Metabolic Pathway and Transporter Interaction

Clomipramine is metabolized in the liver, primarily through N-demethylation, to form its major active metabolite, this compound.[3] This metabolic conversion results in a significant alteration of the compound's pharmacological profile, shifting its primary target from the serotonin transporter to the norepinephrine transporter.

Experimental Protocols: Determination of Serotonin Transporter Affinity

The binding affinities of clomipramine and this compound for the serotonin transporter are typically determined using in vitro radioligand binding assays. These assays are a robust method for quantifying the interaction between a compound and a specific receptor or transporter.[5]

Radioligand Binding Assay for SERT

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., clomipramine, this compound) for the serotonin transporter by measuring its ability to compete with a specific radiolabeled ligand for binding to the transporter.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the recombinant human serotonin transporter (hSERT) or from brain tissue rich in SERT (e.g., rat or porcine brain membranes).[6][7][8]

-

Radioligand: A high-affinity ligand for SERT that is labeled with a radioisotope (e.g., tritium, ³H). Commonly used radioligands for SERT include [³H]Paroxetine, [³H]Citalopram, or [³H]Cyanoimipramine.[7]

-

Test Compounds: Clomipramine and this compound dissolved in a suitable solvent and prepared in a range of concentrations.

-

Assay Buffer: A buffer solution (e.g., Tris-HCl) designed to maintain a physiological pH and ionic strength.

-

Wash Buffer: A cold buffer solution used to wash away unbound radioligand.

-

Filtration System: A cell harvester and glass fiber filters are used to rapidly separate the membrane-bound radioligand from the free radioligand in the solution.

-

Scintillation Counter: An instrument used to quantify the amount of radioactivity trapped on the filters.

Procedure:

-

Incubation: The cell membrane preparation is incubated in assay tubes or a multi-well plate with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (competitor).

-

Equilibrium: The mixture is incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

The data presented in this technical guide unequivocally demonstrates that clomipramine is a highly potent inhibitor of the serotonin transporter, while its primary metabolite, this compound, exhibits a substantially lower affinity for this target. This differential binding profile is a key determinant of the overall pharmacological effects of clomipramine administration, contributing to its dual action on both the serotonergic and noradrenergic systems. The experimental protocols outlined provide a standardized framework for the in vitro characterization of compounds targeting the serotonin transporter, ensuring data reliability and comparability across studies. This detailed understanding is paramount for both basic research into neurotransmitter systems and the rational design of next-generation antidepressants and anxiolytics.

References

- 1. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clomipramine HCl (G34586) | serotonin transporter (SERT), norepinephrine transporter (NET) | CAS 17321-77-6 | Buy G-34586; G34586; Trade names: Anafranil, Clomicalm from Supplier InvivoChem [invivochem.com]

- 3. Clomipramine hydrochloride | Norepinephrine | Serotonin TargetMol [targetmol.com]

- 4. Clomipramine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. benchchem.com [benchchem.com]

- 8. Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]

Norclomipramine: A Technical Guide to its Selective Norepinephrine Reuptake Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norclomipramine, the principal active metabolite of the tricyclic antidepressant clomipramine (B1669221), exhibits a distinct pharmacological profile characterized by potent and selective inhibition of the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth analysis of this compound's interaction with monoamine transporters, detailing its binding affinity and inhibitory potency. Furthermore, this document outlines the downstream signaling consequences of NET blockade and provides comprehensive experimental protocols for the in vitro characterization of this compound and similar compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of norepinephrine reuptake inhibitors and the development of novel therapeutics targeting the noradrenergic system.

Introduction

This compound, also known as desmethylclomipramine, is formed in the liver following the administration of clomipramine. While clomipramine demonstrates a higher affinity for the serotonin (B10506) transporter (SERT), this compound displays a marked preference for the norepinephrine transporter (NET).[1] This shift in selectivity highlights the significant contribution of this compound to the overall therapeutic effects of clomipramine, particularly those related to noradrenergic neurotransmission. Understanding the specific interactions of this compound with NET is crucial for elucidating its mechanism of action and for the rational design of more selective norepinephrine reuptake inhibitors (NRIs).

Quantitative Pharmacology of this compound

The selectivity of this compound for the norepinephrine transporter is quantified through in vitro binding affinity (Ki) and functional uptake inhibition (IC50) assays. These values provide a direct measure of the compound's potency and its preference for NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT).

Table 1: Monoamine Transporter Binding Affinity and Uptake Inhibition

| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) |

| This compound | NET | 0.32 | ~4.4 ng/ml (in vivo Kd) [2] |

| SERT | 31.6 | - | |

| DAT | - | - | |

| Clomipramine | NET | 54 | 24.5 ng/ml (in vivo Kd)[2] |

| SERT | 0.14 | - | |

| DAT | 3 | - |

Note: In vivo Kd values from a PET study in non-human primates represent the plasma concentration at which 50% of the transporter is occupied and serve as a proxy for in vivo potency.[2] A direct IC50 value from in vitro uptake assays for this compound was not available in the searched literature.

Experimental Protocols

The determination of binding affinities and functional potencies of compounds like this compound relies on standardized in vitro assays. The following sections provide detailed methodologies for two key experimental protocols.

Radioligand Binding Assay for Norepinephrine Transporter

This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing the human norepinephrine transporter (hNET).

-

Radioligand: [³H]Nisoxetine (a selective NET inhibitor).

-

Test Compound: this compound.

-

Non-specific binding control: Desipramine (B1205290) (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen hNET-expressing cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]Nisoxetine, and 100 µL of diluted membrane suspension.

-

Non-specific Binding (NSB): 50 µL of 10 µM Desipramine, 50 µL [³H]Nisoxetine, and 100 µL of diluted membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]Nisoxetine, and 100 µL of diluted membrane suspension.

-

-

Incubation: Incubate the plate at 4°C for 2 hours.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Materials:

-

Synaptosomes: Prepared from specific brain regions (e.g., striatum for DAT, cortex for NET, and brainstem for SERT) of rodents.

-

Radiolabeled Neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.

-

Test Compound: this compound.

-

Selective inhibitors for non-specific uptake definition (e.g., desipramine for NET, fluoxetine (B1211875) for SERT, GBR12909 for DAT).

-

Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4.

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from fresh or frozen brain tissue by differential centrifugation. Resuspend the final synaptosomal pellet in KRH buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Uptake: Synaptosomal suspension + vehicle.

-

Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective inhibitor for the respective transporter.

-

Test Compound: Synaptosomal suspension + varying concentrations of this compound.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold KRH buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

Downstream Signaling Pathways

The inhibition of norepinephrine reuptake by this compound leads to an increased concentration of norepinephrine in the synaptic cleft. This elevated norepinephrine level enhances the activation of postsynaptic α- and β-adrenergic receptors, triggering downstream intracellular signaling cascades that are crucial for its therapeutic effects. Two key pathways implicated are the Extracellular signal-Regulated Kinase (ERK) pathway and the cAMP Response Element-Binding protein (CREB) pathway.

ERK/MAPK Signaling Pathway

Activation of adrenergic receptors, particularly β-adrenergic receptors, can lead to the activation of the ERK/MAPK (Mitogen-Activated Protein Kinase) pathway.[3][4] This pathway plays a significant role in neuronal plasticity and cell survival.

CREB Signaling Pathway

The increase in intracellular cAMP levels resulting from β-adrenergic receptor activation also leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP Response Element-Binding protein).[5][6] Phosphorylated CREB (pCREB) promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, such as brain-derived neurotrophic factor (BDNF).

Experimental Workflows

The characterization of a selective norepinephrine reuptake inhibitor involves a structured experimental workflow, from initial binding studies to functional assays.

Conclusion

This compound stands out as a potent and selective norepinephrine reuptake inhibitor. Its high affinity for the norepinephrine transporter, coupled with significantly lower affinity for serotonin and dopamine transporters, underscores its importance in the noradrenergic effects of its parent compound, clomipramine. The detailed experimental protocols and an understanding of the downstream signaling pathways, including the ERK/MAPK and CREB cascades, provide a solid foundation for further research into the therapeutic potential of selective NRIs. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. NET occupancy by clomipramine and its active metabolite, desmethylclomipramine, in non-human primates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+-mediated activation of ERK in hepatocytes by norepinephrine and prostaglandin F2α: role of calmodulin and src kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexamethasone enhances the norepinephrine-induced ERK/MAPK intracellular pathway possibly via dysregulation of the alpha2-adrenergic receptor: implications for antidepressant drug mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo role for CREB signaling in the noradrenergic differentiation of sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norepinephrine Induces BDNF and Activates CREB and Discriminates among Protein Kinase C Isoforms in Cultured Embryonic Hippocampal Neurons [scirp.org]

Synthesis Pathway for Norclomipramine Hydrochloride: An In-depth Technical Guide for Research Professionals

For Research Use Only. Not for human or veterinary use.

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Norclomipramine hydrochloride (N-desmethylclomipramine hydrochloride), a significant metabolite of the tricyclic antidepressant Clomipramine. The synthesis is designed for research and developmental purposes, focusing on a multi-step approach commencing from readily available precursors. This document details the chemical reactions, intermediate stages, and proposed experimental protocols. All quantitative data is presented in tabular format for clarity, and the synthesis pathway is visually represented using a Graphviz diagram.

Introduction

This compound, the N-desmethylated active metabolite of Clomipramine, is a crucial compound for pharmacological and neurological research.[1] Its synthesis is of significant interest to researchers studying the metabolism and activity of tricyclic antidepressants. This guide outlines a robust and reproducible synthetic route to obtain this compound hydrochloride in high purity suitable for research applications.

Overview of the Synthetic Pathway

The proposed synthesis of this compound hydrochloride is a multi-step process, which can be broadly categorized into three key stages:

-

Stage 1: Synthesis of the Tricyclic Core: Preparation of the key intermediate, 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine.

-

Stage 2: Side Chain Introduction: N-alkylation of the tricyclic core with a protected N-methyl-3-aminopropyl halide.

-

Stage 3: Deprotection and Salt Formation: Removal of the protecting group and conversion to the hydrochloride salt.

This pathway is designed to offer a clear and logical progression, with each step building upon the last to achieve the target molecule.

Detailed Synthesis Protocol

Stage 1: Synthesis of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine (Intermediate 1)

The initial stage focuses on the preparation of the chlorinated iminodibenzyl (B195756) core structure. A plausible method involves the selective dehalogenation of a dichloro-precursor.

Reaction:

Experimental Protocol:

-

In a suitable hydrogenation vessel, dissolve 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine in ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10% w/w).

-

Add one molar equivalent of triethylamine.

-

Pressurize the vessel with hydrogen gas (pressure and temperature to be optimized, typically starting at atmospheric pressure and room temperature).

-

Monitor the reaction progress by hydrogen uptake or thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine |

| Reagents | Hydrogen, Palladium on Carbon, Triethylamine |

| Solvent | Ethanol |

| Reaction Time | 4-8 hours |

| Temperature | Room Temperature |

| Yield | 70-85% |

| Purity | >95% after purification |

Stage 2: N-Alkylation with a Protected Side Chain (Synthesis of Intermediate 2)

To introduce the N-methyl-3-aminopropyl side chain while preventing unwanted side reactions, a protecting group strategy is employed. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.

Reaction:

References

Norclomipramine's Binding Affinity for Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of norclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221), for the key monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). Understanding this binding profile is crucial for elucidating its mechanism of action and guiding drug development efforts.

Quantitative Binding Affinity Data

This compound, also known as desmethylclomipramine, exhibits a distinct binding profile for the three major monoamine transporters. The following tables summarize the available quantitative data, primarily in the form of inhibition constants (Kᵢ), which represent the concentration of the drug required to occupy 50% of the transporters in vitro. A lower Kᵢ value indicates a higher binding affinity. For comparative purposes, data for the parent compound, clomipramine, is also included.

Table 1: In Vitro Binding Affinity (Kᵢ) of this compound and Clomipramine for Human Monoamine Transporters

| Compound | Serotonin Transporter (SERT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) | Dopamine Transporter (DAT) Kᵢ (nM) |

| This compound | 31.6 | 0.32 | Data not explicitly found; however, it is reported to be a more potent inhibitor of dopamine uptake than clomipramine.[1] |

| Clomipramine | 0.14 | 54 | 3 |

Table 2: In Vivo Norepinephrine Transporter (NET) Occupancy (K𝘥) of this compound and Clomipramine in Non-Human Primates

| Compound | Dose for 50% NET Occupancy (mg/kg) | Plasma Concentration for 50% NET Occupancy (ng/mL) |

| This compound | 0.11 | 4.4[2] |

| Clomipramine | 0.44 | 24.5[2] |

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented above are typically determined using competitive radioligand binding assays. Below is a detailed, representative methodology for such an experiment.

Objective

To determine the in vitro binding affinity (Kᵢ) of this compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials

-

Test Compound: this compound hydrochloride

-

Radioligands:

-

For SERT: [³H]Citalopram or [³H]Paroxetine

-

For NET: [³H]Nisoxetine or [³H]Mazindol

-

For DAT: [³H]WIN 35,428 or [³H]GBR-12935

-

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human SERT, NET, or DAT.

-

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A commercially available liquid scintillation cocktail.

-

Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Methods

2.3.1. Cell Culture and Membrane Preparation

-

HEK293 cells expressing the respective human monoamine transporters are cultured to ~80-90% confluency.

-

Cells are harvested by scraping and centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The cell pellet is resuspended in ice-cold membrane preparation buffer and homogenized using a Polytron homogenizer.

-

The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The resulting pellet, containing the cell membranes, is resuspended in fresh membrane preparation buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Membrane preparations are stored at -80°C until use.

2.3.2. Competitive Radioligand Binding Assay

-

On the day of the experiment, the membrane preparations are thawed and diluted in assay buffer to a final protein concentration of 5-20 µg per well.

-

The assay is set up in a 96-well microplate. Each well contains:

-

50 µL of membrane preparation.

-

50 µL of the appropriate radioligand at a final concentration close to its K𝘥 value.

-

50 µL of either assay buffer (for total binding), a high concentration of a known selective inhibitor (for non-specific binding), or varying concentrations of this compound (for competition).

-

-

The plate is incubated for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added to each vial containing a filter.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

2.3.3. Data Analysis

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific radioligand binding).

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) where [L] is the concentration of the radioligand used and K𝘥 is the dissociation constant of the radioligand for the transporter.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with monoamine transporters.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Binding selectivity of this compound for monoamine transporters.

Caption: Mechanism of monoamine reuptake inhibition by this compound.

References

An In-depth Technical Guide to the Primary Active Metabolites of Clomipramine in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary active metabolites of the tricyclic antidepressant clomipramine (B1669221) in humans. The document details their pharmacological activities, metabolic pathways, and the experimental protocols used for their identification and characterization.

Introduction

Clomipramine is a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor widely used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder.[1] Following administration, clomipramine undergoes extensive metabolism in the liver, leading to the formation of several metabolites. A thorough understanding of these metabolites is crucial as they contribute significantly to the overall therapeutic efficacy and side-effect profile of the parent drug. This guide focuses on the identification and characterization of the primary active metabolites of clomipramine.

Primary Active Metabolites of Clomipramine

The metabolism of clomipramine primarily involves N-demethylation and hydroxylation, resulting in the formation of several pharmacologically active compounds. The most significant of these are:

-

Desmethylclomipramine (Norclomipramine): This is the major active metabolite of clomipramine. It is formed through the N-demethylation of the parent compound.[2] Desmethylclomipramine is itself a potent inhibitor of norepinephrine reuptake and, to a lesser extent, serotonin reuptake.[3] Its plasma concentrations are often higher than those of clomipramine, and it has a longer half-life, contributing significantly to the overall therapeutic effect.[2][4]

-

8-Hydroxyclomipramine: This metabolite is formed through the hydroxylation of clomipramine. It has been shown to be pharmacologically active, exhibiting similar potency to clomipramine in inhibiting the reuptake of serotonin and norepinephrine.[5] Notably, it possesses significantly lower anticholinergic activity compared to the parent drug.[5]

-

8-Hydroxydesmethylclomipramine: This metabolite is formed via the hydroxylation of desmethylclomipramine. It is also considered pharmacologically active.[5] Studies have indicated that it has approximately one-tenth the antimuscarinic potency of desmethylclomipramine.[5]

-

Clomipramine N-oxide: Formed through N-oxidation of clomipramine, this is another identified metabolite.[6] However, its pharmacological activity and contribution to the clinical effects of clomipramine are less well-characterized compared to the other metabolites.

Quantitative Data

The following tables summarize the available quantitative data for clomipramine and its primary active metabolites.

Table 1: Pharmacokinetic Parameters of Clomipramine and Desmethylclomipramine in Humans

| Compound | Mean Elimination Half-life (hours) | Peak Plasma Concentration (Cmax) after 150 mg dose (ng/mL) | Time to Peak Plasma Concentration (Tmax) (hours) |

| Clomipramine | 39 | 20-275 (steady state)[1] | 3-4 |

| Desmethylclomipramine | 50[1] | Generally higher than clomipramine (steady state)[1] | Reached later than clomipramine[1] |

Table 2: In Vitro Receptor and Transporter Binding Affinities (Ki in nM) of Clomipramine and Desmethylclomipramine

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Muscarinic Receptors | Histamine H1 Receptor | Adrenergic α1 Receptor |

| Clomipramine | 0.14[7] | 54[7] | 3[7] | High Affinity[8][9] | High Affinity[8][9] | High Affinity[8][9] |

| Desmethylclomipramine | Less potent than clomipramine[3] | More potent than clomipramine[3] | More potent than clomipramine[3] | Lower affinity than clomipramine[3] | Data not available | Data not available |

Note: A lower Ki value indicates a higher binding affinity.

Table 3: In Vivo Norepinephrine Transporter (NET) Occupancy (Kd) in Non-Human Primates

| Compound | Dose for 50% NET Occupancy (mg/kg) | Plasma Concentration for 50% NET Occupancy (ng/mL) |

| Clomipramine | 0.44[10] | 24.5[10] |

| Desmethylclomipramine | 0.11[10] | 4.4[10] |

Metabolic Pathways

The metabolism of clomipramine is a complex process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The major pathways are N-demethylation and hydroxylation.

-

N-demethylation to desmethylclomipramine is catalyzed by multiple CYP isoforms, including CYP1A2, CYP2C19, and CYP3A4.[11]

-

Hydroxylation at the 8-position of both clomipramine and desmethylclomipramine is primarily mediated by CYP2D6.[11]

These metabolic pathways are subject to genetic polymorphisms, particularly in CYP2D6 and CYP2C19, which can lead to significant inter-individual variability in plasma concentrations of the parent drug and its metabolites.[2]